molecular formula C7H4F2N2 B1395886 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-66-0

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1395886
CAS No.: 1196507-66-0
M. Wt: 154.12 g/mol
InChI Key: IHVZRADTOCTZIA-UHFFFAOYSA-N
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Description

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4F2N2. It is characterized by the presence of two fluorine atoms at the 4th and 5th positions of the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Scientific Research Applications

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Safety and Hazards

The compound “4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” is classified under GHS07 for safety . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

The research on “4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” and its derivatives is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . The compound 4h, in particular, has been identified as a promising lead compound for further optimization .

Biochemical Analysis

Biochemical Properties

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions, particularly those involving enzyme inhibition. It has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are significant because FGFRs are involved in key cellular processes such as cell proliferation, differentiation, and angiogenesis. The binding of this compound to these receptors inhibits their activity, thereby modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, this compound significantly inhibits the migration and invasion of these cancer cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of these receptors, leading to their inhibition . This inhibition prevents the autophosphorylation of tyrosine residues, a critical step in the activation of FGFRs. Consequently, the downstream signaling pathways that promote cell growth and survival are disrupted. Additionally, this compound may influence gene expression by modulating transcription factors involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, this compound continues to exhibit inhibitory effects on cell proliferation and migration, although the extent of these effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity to normal tissues. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing side effects. Studies have shown that the therapeutic window for this compound is relatively narrow, necessitating careful dose optimization in preclinical and clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy. Additionally, interactions with cofactors such as NADPH may play a role in the compound’s metabolic fate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites. The compound’s distribution is critical for its therapeutic effects, as it must reach target cells and tissues in sufficient concentrations to exert its biological activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can influence its interactions with target proteins and its overall efficacy. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine typically involves the fluorination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]pyridine: The parent compound without fluorine substitutions.

    4-Fluoro-1H-pyrrolo[2,3-b]pyridine: A mono-fluorinated derivative.

    5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Another mono-fluorinated derivative

Uniqueness

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated and non-fluorinated counterparts. The dual fluorination also imparts unique electronic properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,5-difluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVZRADTOCTZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701225
Record name 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196507-66-0
Record name 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (2.00 g, 6.84 mmol) in THF (20 mL) was added to s-BuLi (12.5 mL, 15.0 mmol, 1.4M in cyclohexane) at −78° C. for 30 minutes. N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide (5.39 g, 17.1 mmol) in THF (15 mL) was added, and it was stirred at −78° C. for 20 minutes. A saturated ammonium chloride solution (20 mL) was added and extracted with hexanes (50 mL), washed with brine, and dried over sodium sulfate. After removal of the solvent, the residue was dissolved in THF (10 mL), and TBAF (6.84 mL, 6.84 mmol) in THF (6.84 mL, 6.84 mmol) was added. The reaction was stirred at room temperature for 10 minutes, and water (20 mL) and ethyl acetate (30 mL) were added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (ethyl acetate) to give 4,5-difluoro-1H-pyrrolo[2,3-b]pyridine (0.63 g, 60% yield) as a solid. LCMS (APCI+) m/z 155.1 (M+H)+.
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.39 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.84 mL
Type
reactant
Reaction Step Five
Name
Quantity
6.84 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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